

# discovery and natural sources of sesamin

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## Compound of Interest

Compound Name: *Sisamine*

Cat. No.: *B1228274*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and natural sources of sesamin, a prominent lignan found in sesame seeds and other plant sources. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on a detailed history, quantitative data, and experimental methodologies.

## Discovery and Historical Context

The journey of sesamin from a component of traditional oilseed to a molecule of significant scientific interest spans over a century. Its discovery and the elucidation of its chemical properties were incremental processes involving contributions from chemists across the globe.

## Initial Isolation and Naming

Sesamin was first isolated in 1890 by the Scottish chemist James Fowler Tocher in Aberdeen. [1] He extracted the compound from sesame oil using acetic acid. [1] The term "lignan," which now categorizes sesamin, was introduced later in 1936 by Haworth to describe phenolic plant metabolites composed of two n-propylbenzene units. [1]

## Structural Elucidation and Stereochemistry

The precise chemical structure of sesamin was determined in 1939 at the University of Würzburg in Germany. [1] Over two decades later, in 1960, its absolute configuration was

established in Heidelberg, Germany, providing a complete three-dimensional understanding of the molecule.<sup>[1]</sup>

## Natural Sources of Sesamin

Sesamin is most famously associated with sesame (*Sesamum indicum* L.), an ancient oilseed crop with a history of cultivation dating back thousands of years in regions of Asia and Africa.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> While sesame seeds are the most well-known source, sesamin is also present in other plant species.

### Primary Source: *Sesamum indicum*

*Sesamum indicum*, a member of the Pedaliaceae family, is the principal and most abundant natural source of sesamin.<sup>[3]</sup> The concentration of sesamin in sesame seeds can vary depending on the cultivar, local climate, and soil conditions.<sup>[3]</sup>

Table 1: Sesamin Content in *Sesamum indicum*

Plant Part	Sesamin Content	Reference
Seeds	60.14 to 69.10 mg/100 g	<sup>[3]</sup>
Sesame Oil	Approximately 0.14% by mass (along with sesamolins)	<sup>[5]</sup>

During the processing of sesame oil, some of the sesamin can be isomerized to its stereoisomer, episesamin, particularly when acidic clay is used for decolorization.<sup>[3]</sup>

### Other Botanical Sources

While less concentrated than in sesame, sesamin has been identified in other plant species, indicating a broader distribution within the plant kingdom.

Table 2: Other Known Natural Sources of Sesamin

Plant Species	Family	Plant Part	Reference
Fagara species	Rutaceae	Bark	[5]
Casuarina equisetifolia	Casuarinaceae	Not specified	

## Experimental Protocols

The extraction, isolation, and quantification of sesamin are critical for research and development. The following sections detail a general methodology based on established procedures.

## Extraction and Isolation of Sesamin from Sesame Oil

A common method for isolating sesamin from sesame oil involves saponification followed by solvent extraction and crystallization.

Caption: Enzymatic conversion of sesamin by SesA from *Sinomonas* sp. no. 22.

The enzyme SesA catalyzes the transfer of a methylene group from sesamin to tetrahydrofolate (THF), resulting in the formation of sesamin mono- or di-catechol and 5,10-methylenetetrahydrofolate. [6] This discovery has opened up new avenues for the biotechnological production of C1-donors for various bioprocesses. [6] The formation of the SesA enzyme is inducible by the presence of sesamin in the growth medium.

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